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molecular formula C12H8ClN B1214643 3-Chlorocarbazole CAS No. 2732-25-4

3-Chlorocarbazole

Cat. No. B1214643
M. Wt: 201.65 g/mol
InChI Key: CABSFELLEWZIAK-UHFFFAOYSA-N
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Patent
US07521162B2

Procedure details

Compound (3) may be prepared according to the following procedure. A mixture of potassium hydroxide powder (KOH, 85%, 198 g, 3 mol) and anhydrous sodium sulfate (Na2SO4, 51 g, 0.369 mol) is added in three stages to a mixture of 3-chloro-9H-carbazole (1 mol) and epichlorohydrin (1.5 mol), while keeping the reaction mixture at 20-25° C. The 3 stage quantities added are 33 g of Na2SO4 and 66 g of KOH initially; 9.9 g of Na2SO4 and 66 g of KOH after 1 hour of reaction; and 9.9 g of Na2SO4 and 66 g of KOH after 2 hours of reaction. The reaction mixture is stirred vigorously at 35-40° C. until 3-chloro-9H-carbazole disappears (approximately 3-4 hours). Subsequently, the mixture is cooled to room temperature, and any remaining solids are removed by filtration. The liquid organic phase is treated with a solvent such as diethyl ether and washed with distilled water until the washed water reaches a neutral pH. The organic layer is dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered. The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator. The residue is purified by recrystallization, chromatography, or a combination of both to produce 3-chloro-9-(2,3-epoxypropyl)carbazole.
[Compound]
Name
Compound ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
198 g
Type
reactant
Reaction Step Four
Quantity
51 g
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
1.5 mol
Type
reactant
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
66 g
Type
reactant
Reaction Step Seven
Quantity
9.9 g
Type
reactant
Reaction Step Eight
Name
Quantity
66 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[NH:15][C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3.[CH2:24]([CH:26]1[O:28][CH2:27]1)Cl>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:24][CH:26]3[O:28][CH2:27]3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3 |f:0.1,2.3.4|

Inputs

Step One
Name
Compound ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
66 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2NC3=CC=CC=C3C2C1
Step Four
Name
Quantity
198 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
51 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
1 mol
Type
reactant
Smiles
ClC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Six
Name
Quantity
33 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Seven
Name
Quantity
66 g
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
Quantity
9.9 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
66 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20-25° C
ADDITION
Type
ADDITION
Details
The 3 stage quantities added
CUSTOM
Type
CUSTOM
Details
(approximately 3-4 hours)
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
any remaining solids are removed by filtration
ADDITION
Type
ADDITION
Details
The liquid organic phase is treated with a solvent such as diethyl ether
WASH
Type
WASH
Details
washed with distilled water until the washed water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified by recrystallization, chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(C3=CC=CC=C3C2C1)CC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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